molecular formula C28H30FN9O2S B12950588 2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile

2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile

Cat. No.: B12950588
M. Wt: 575.7 g/mol
InChI Key: QRRUOUGSMGFUEU-UHFFFAOYSA-N
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Description

2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile is a complex organic compound with a molecular formula of C30H33FN8O2S.

Preparation Methods

The synthesis of 2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile involves multiple steps, including the formation of intermediate compoundsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and thiazole rings, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme autotaxin, which is involved in the production of lysophosphatidic acid (LPA). LPA is a signaling molecule that plays a role in various physiological processes, including cell proliferation, migration, and survival. By inhibiting autotaxin, the compound reduces the levels of LPA, thereby modulating these cellular processes and potentially providing therapeutic benefits in conditions like idiopathic pulmonary fibrosis .

Comparison with Similar Compounds

Compared to other autotaxin inhibitors, 2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile stands out due to its unique structural features and high potency. Similar compounds include:

These compounds share the common goal of inhibiting autotaxin but differ in their chemical structures, which can influence their pharmacokinetic properties and therapeutic efficacy.

Properties

Molecular Formula

C28H30FN9O2S

Molecular Weight

575.7 g/mol

IUPAC Name

2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-a]pyrazin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C28H30FN9O2S/c1-3-21-27(34(2)28-33-26(22(12-30)41-28)18-4-6-19(29)7-5-18)38-16-24(31-13-23(38)32-21)36-10-8-35(9-11-36)17-25(40)37-14-20(39)15-37/h4-7,13,16,20,39H,3,8-11,14-15,17H2,1-2H3

InChI Key

QRRUOUGSMGFUEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=C(N=CC2=N1)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F

Origin of Product

United States

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